molecular formula C9H4F3NO2 B15315815 4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid

Cat. No.: B15315815
M. Wt: 215.13 g/mol
InChI Key: ZCRJPIOHBHUHMV-UHFFFAOYSA-N
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Description

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid is an aromatic compound with a cyano group, a difluoromethyl group, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the cyano group and the difluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group to other functional groups such as amines.

    Substitution: The fluorine atom and cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-5-(difluoromethyl)-2-iodobenzoic acid
  • 4-Cyano-5-(difluoromethyl)-2-(trifluoromethoxy)benzoic acid

Uniqueness

4-Cyano-5-(difluoromethyl)-2-fluorobenzoic acid is unique due to the presence of both a cyano group and a difluoromethyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

4-cyano-5-(difluoromethyl)-2-fluorobenzoic acid

InChI

InChI=1S/C9H4F3NO2/c10-7-1-4(3-13)5(8(11)12)2-6(7)9(14)15/h1-2,8H,(H,14,15)

InChI Key

ZCRJPIOHBHUHMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)C(F)F)C#N

Origin of Product

United States

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